6-Pentafluoroethyl-pyridazine-3-carboxylic acid
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Overview
Description
6-Pentafluoroethyl-pyridazine-3-carboxylic acid is a heterocyclic compound that contains a pyridazine ring substituted with a pentafluoroethyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable pyridazine precursor with pentafluoroethyl iodide under basic conditions, followed by oxidation and carboxylation steps .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Pentafluoroethyl-pyridazine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyridazine derivatives.
Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridazine derivatives with higher oxidation states, while substitution reactions can introduce various functional groups onto the pyridazine ring .
Scientific Research Applications
6-Pentafluoroethyl-pyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: It is being investigated for its potential use in drug discovery, particularly for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Pentafluoroethyl-pyridazine-3-carboxylic acid and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may act as agonists or antagonists at receptor sites .
Comparison with Similar Compounds
Similar Compounds
6-(Pentafluoroethyl)pyridine-3-carboxylic acid: Similar structure but with a pyridine ring instead of a pyridazine ring.
6-(Pentafluoroethyl)pyridazin-3(2H)-one: A pyridazinone derivative with similar substituents.
Uniqueness
6-Pentafluoroethyl-pyridazine-3-carboxylic acid is unique due to the presence of both the pentafluoroethyl group and the carboxylic acid group on the pyridazine ring.
Biological Activity
6-Pentafluoroethyl-pyridazine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, antimicrobial properties, anticancer efficacy, and other relevant findings from recent studies.
Chemical Structure and Synthesis
This compound is characterized by a pyridazine ring substituted with a pentafluoroethyl group and a carboxylic acid functional group. The synthesis typically involves multi-step reactions, including the introduction of the pentafluoroethyl group and subsequent carboxylation processes.
Synthesis Overview:
- Starting Materials: Pyridazine derivatives
- Reagents: Pentafluoroethylating agents, carboxylation reagents
- Conditions: Varying temperatures and solvents depending on the specific reaction steps
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Pseudomonas aeruginosa | 8 µg/mL |
These results indicate that the compound exhibits significant antimicrobial activity, comparable to established antibiotics .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Notably, it has shown promising results as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Study: Anticancer Activity Assessment
In a study evaluating various pyridazine derivatives, this compound was tested against human cancer cell lines such as T-47D (breast cancer) and SKOV-3 (ovarian cancer). The results indicated that this compound induced significant apoptosis in these cell lines.
Table 2: IC50 Values of this compound in Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
T-47D | 12.5 |
MDA-MB-231 | 18.0 |
SKOV-3 | 15.0 |
The apoptosis was confirmed through Annexin V-FITC assays, showing a marked increase in early and late apoptotic cells upon treatment with the compound .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary molecular docking studies suggest that it binds effectively to CDK2, inhibiting its activity and thereby disrupting the cell cycle progression in cancer cells. This inhibition leads to increased levels of cyclin-dependent kinase inhibitors and promotes apoptosis .
Properties
Molecular Formula |
C7H3F5N2O2 |
---|---|
Molecular Weight |
242.10 g/mol |
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C7H3F5N2O2/c8-6(9,7(10,11)12)4-2-1-3(5(15)16)13-14-4/h1-2H,(H,15,16) |
InChI Key |
UGUVCAZFUVVJOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C(=O)O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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